molecular formula C23H21F3N2O2S2 B11627528 2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11627528
M. Wt: 478.6 g/mol
InChI Key: FWCXKVIDEKCVME-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoroacetyl group, and a dihydroisothiazoloquinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H21F3N2O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

1-[2-(4-ethoxyphenyl)-4,4,8-trimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C23H21F3N2O2S2/c1-5-30-15-9-7-14(8-10-15)28-20(31)18-16-12-13(2)6-11-17(16)27(21(29)23(24,25)26)22(3,4)19(18)32-28/h6-12H,5H2,1-4H3

InChI Key

FWCXKVIDEKCVME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(N(C4=C3C=C(C=C4)C)C(=O)C(F)(F)F)(C)C

Origin of Product

United States

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